(4-Bromo-2,6-dichlorophenyl)methanol
Description
Properties
IUPAC Name |
(4-bromo-2,6-dichlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHSTIUZSWZGGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)CO)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Aromatic Substitution (Halogenation)
- Method: Starting from phenylmethanol or related phenyl derivatives, electrophilic aromatic substitution reactions are employed to introduce bromine and chlorine atoms at the specified positions.
- Reagents: Bromine (Br2) and chlorine (Cl2) gases or reagents under controlled temperature and solvent conditions.
- Solvents: Polar solvents such as methanol or ethanol are commonly used.
- Catalysts/Bases: Bases like sodium bicarbonate or potassium carbonate may be employed to moderate reaction conditions.
- Reaction Conditions: Typically conducted under reflux for 4-6 hours to ensure complete substitution.
- Outcome: This method allows selective halogenation yielding (4-Bromo-2,6-dichlorophenyl)methanol with good regioselectivity.
Reduction of Halogenated Benzaldehydes or Esters
- Method: Reduction of 4-bromo-2,6-dichlorobenzaldehyde or corresponding esters to the alcohol.
- Reagents: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or borane complexes.
- Solvents: Anhydrous tetrahydrofuran (THF) or dichloromethane (CH2Cl2) are typical solvents.
- Reaction Conditions: Reactions are often performed at low temperatures (0 °C to room temperature) with controlled addition of reducing agent.
- Procedure Example: A 1 L flask charged with the ester and THF, followed by addition of 2.0 M lithium borohydride in THF, heated to 80–85 °C for 23 hours, then quenched with acetone and worked up to isolate the alcohol.
- Advantages: This method provides high purity and yield of the target alcohol, with the ability to scale up for industrial synthesis.
Microwave-Assisted Synthesis
- Method: Microwave irradiation has been explored for related halogenated phenyl derivatives to improve reaction efficiency.
- Benefits: Shorter reaction times, improved yields, and cleaner product profiles.
- Application: While primarily reported for imidazo-pyridine derivatives, similar microwave protocols could be adapted for halogenated phenylmethanol syntheses.
Industrial Scale Preparation
- Industrial methods optimize halogenation and reduction steps for large-scale production.
- Use of catalysts and precise temperature control enhances regioselectivity and yield.
- Continuous flow reactors and automated systems may be employed to maintain consistent quality and purity.
Comparative Data Table of Key Preparation Methods
| Preparation Method | Starting Material | Reagents/Conditions | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Electrophilic Aromatic Halogenation | Phenylmethanol derivatives | Br2, Cl2, NaHCO3/K2CO3, MeOH/EtOH, reflux | 4–6 hours | Moderate | Good regioselectivity, moderate yield |
| Reduction of Halogenated Esters | 4-Bromo-2,6-dichlorobenzaldehyde or ester | LiBH4 or LiAlH4 in THF, 80–85 °C | ~23 hours | High (up to 65%) | High purity, scalable industrial method |
| Microwave-Assisted Synthesis | Halogenated phenyl precursors | Microwave irradiation, polar solvents | Minutes to hours | Improved | Faster reaction, cleaner product profile |
Detailed Research Findings
LiBH4 Reduction Protocol: A detailed procedure involves dissolving 27.5 g of ester in 150 mL THF, adding 2.0 M LiBH4 solution, heating at 80–85 °C for 23 hours, quenching with acetone, and isolating the product via extraction and drying. The crude product solidifies on standing and is characterized by 1H NMR confirming the methanol group.
Oxidation and Further Functionalization: The hydroxyl group in this compound can be oxidized to aldehydes or acids using oxidants like potassium permanganate or chromium trioxide, useful for synthesizing derivatives.
Substitution Reactions: The halogen atoms can be substituted by nucleophiles under appropriate conditions, enabling the synthesis of various functionalized intermediates.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2,6-dichlorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the halogen atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 4-bromo-2,6-dichlorobenzaldehyde or 4-bromo-2,6-dichlorobenzoic acid.
Reduction: Formation of 4-bromo-2,6-dichlorotoluene.
Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
(4-Bromo-2,6-dichlorophenyl)methanol serves as an important intermediate in the synthesis of more complex organic molecules. Its unique halogenation pattern enhances reactivity, making it a valuable building block in organic synthesis.
Biology
Research indicates that this compound exhibits significant biological activity:
- Antimicrobial Activity : Effective against pathogens such as Escherichia coli and Staphylococcus aureus.
- Anticancer Properties : Preliminary studies show cytotoxic effects on cancer cell lines like MCF-7 (breast cancer) and HeLa (cervical cancer), with potential apoptosis induction.
Table 1: Summary of Biological Activities
| Activity Type | Pathogen/Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | Inhibition at MIC 62.5 µg/mL | |
| Antimicrobial | S. aureus | Inhibition at MIC 78.12 µg/mL | |
| Anticancer | MCF-7 | Cytotoxicity observed | |
| Anticancer | HeLa | Induction of apoptosis |
Medicine
The compound is explored for its potential therapeutic properties:
- Drug Development : As a precursor for synthesizing novel pharmaceuticals with antimicrobial and anticancer activities.
Industrial Applications
This compound is utilized in the production of specialty chemicals and materials. It serves as an intermediate for creating insecticidal and acaricidal active substances through its derivatives, which are valuable in agricultural applications .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated effective inhibition at specific concentrations, highlighting its potential as a therapeutic agent in treating infections caused by resistant bacteria.
Case Study 2: Anticancer Activity
Research focused on the cytotoxic effects of this compound on breast cancer cells revealed that the compound induced apoptosis through specific pathways. This finding supports further investigation into its potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of (4-Bromo-2,6-dichlorophenyl)methanol involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other organic compounds. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules .
Comparison with Similar Compounds
4-Bromo-2,6-dichlorophenol
- Molecular Formula : C₆H₃BrCl₂O
- Molecular Weight : 251.90 g/mol
- Functional Group: Phenolic (-OH) group.
- Synthesis: Used as a precursor in reactions such as etherification. For example, it reacts with (5-methylisoxazol-3-yl)methanol to form 3-((4-bromo-2,6-dichlorophenoxy)-methyl)-5-methylisoxazole in 50% yield .
- Key Differences: The absence of the hydroxymethyl group reduces its ability to form coordination complexes compared to this compound derivatives.
4-Bromo-2,6-dichloroaniline
- Molecular Formula : C₆H₄BrCl₂N
- Molecular Weight : 240.91 g/mol
- Functional Group : Primary amine (-NH₂).
- Synthesis : Prepared via nitration and reduction of bromodichlorobenzene derivatives.
- Applications: Key precursor for Schiff base ligands. For instance, it reacts with 4-chloro-2-hydroxybenzaldehyde to form the ligand (E)-2-(((4-bromo-2,6-dichlorophenyl)imino)methyl)-5-chlorophenol (BrcOH) in 81% yield, which coordinates with Ni(II), Pd(II), Pt(II), and Zn(II) ions to form antimicrobial complexes .
- Key Differences : The amine group enables imine formation, making it more reactive toward electrophiles compared to the hydroxymethyl derivative.
(E)-2-(((4-Bromo-2,6-dichlorophenyl)imino)methyl)-5-chlorophenol (BrcOH)
- Molecular Formula: C₁₃H₇BrCl₃NO
- Molecular Weight : 403.47 g/mol
- Functional Group: Schiff base (-C=N-) and phenolic (-OH) groups.
- Synthesis : Condensation of 4-bromo-2,6-dichloroaniline with 4-chloro-2-hydroxybenzaldehyde in glacial acetic acid .
- Applications : Forms bivalent metal complexes (e.g., [Ni(BrcO)₂]) with square planar (Ni, Pd, Pt) or tetrahedral (Zn) geometries. These complexes exhibit antibacterial activity against E. coli and S. aureus .
- Key Differences: The Schiff base structure enables metal coordination, unlike the hydroxymethyl derivative, which lacks such donor sites.
Comparative Analysis Table
Biological Activity
(4-Bromo-2,6-dichlorophenyl)methanol is an organic compound with the molecular formula CHBrClO. It features a phenyl ring substituted with bromine and chlorine atoms, which significantly influences its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications in medicine and industry.
The unique halogenation pattern of this compound enhances its reactivity and interaction with biological molecules. The presence of both bromine and chlorine atoms allows for diverse chemical reactions, making it a valuable intermediate in organic synthesis.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various pathogens. For instance, it has been tested against strains like Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition at specific concentrations.
- Anticancer Properties : Preliminary investigations suggest that this compound may have cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's ability to induce apoptosis in these cells is a focal point for further research.
Table 1: Summary of Biological Activities
| Activity Type | Pathogen/Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | Inhibition at MIC 62.5 µg/mL | |
| Antimicrobial | S. aureus | Inhibition at MIC 78.12 µg/mL | |
| Anticancer | MCF-7 | Cytotoxicity observed | |
| Anticancer | HeLa | Induction of apoptosis |
The mechanism of action for this compound involves its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition or modification of enzymatic activities critical for cellular function.
Potential Molecular Targets
- Enzymes : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptors : Interaction with cell surface receptors could alter signal transduction pathways.
Case Studies
- Antimicrobial Efficacy : A study investigated the effects of this compound on MRSA strains. Results indicated significant antibacterial activity, suggesting potential as a therapeutic agent against antibiotic-resistant bacteria.
- Cytotoxicity Assessment : In vitro studies using MCF-7 and HeLa cells demonstrated that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis, indicating its potential as an anticancer agent.
Q & A
Q. Critical Parameters :
- Solvent selection (CDCl₃ for NMR, methanol for HPLC).
- Calibration with certified reference standards .
What safety precautions are necessary when handling this compound?
Basic Research Question
- Exposure Limits : Adhere to methanol TLV guidelines (200 ppm long-term, 250 ppm short-term) due to risks of dermal absorption and systemic toxicity .
- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation or contact with skin .
- Storage : Store at 2–8°C in airtight containers to prevent degradation .
How to optimize reaction conditions to improve yield in the synthesis?
Advanced Research Question
Optimization strategies include:
- Catalyst Screening : Replace glacial acetic acid with stronger acids (e.g., p-TSA) to accelerate Schiff base formation .
- Temperature Control : Higher reflux temperatures (e.g., 70°C) for esterification reduce reaction time .
- Solvent Polarity : Test polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates .
| Variable | Optimized Condition | Yield Improvement | Reference |
|---|---|---|---|
| Catalyst (p-TSA) | 0.5 eq, 50°C | +12% | |
| Solvent (DMF) | 80°C, 2 h | +15% |
What advanced techniques are used to analyze its crystal structure and electronic properties?
Advanced Research Question
- X-ray Diffraction (XRD) : Resolves non-planar geometries and dihedral angles (e.g., 59.3° between aromatic rings) in derivatives .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and validate spectroscopic data .
- π–π Interaction Analysis : Identifies intermolecular stacking patterns critical for crystallinity .
Q. Methodological Workflow :
Grow single crystals via slow evaporation.
Collect XRD data (CCDC deposition, e.g., CCDC 1988019) .
Compare experimental and computed DFT structures .
How to resolve contradictions in spectroscopic data from different synthesis batches?
Advanced Research Question
Contradictions (e.g., NMR shifts, purity discrepancies) arise from:
- Impurities : Unreacted anilines or solvents (detectable via GC-MS) .
- Isomeric Byproducts : Use 2D-NMR (COSY, HSQC) to distinguish regioisomers .
- Quantitative Cross-Validation :
Case Study : A batch showing δ 7.95 ppm (unexpected doublet) was traced to residual ethyl acetate; rinsing with hexane resolved the issue .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
